molecular formula C14H15BO3S B8251201 (3-(Benzyloxy)-4-(methylthio)phenyl)boronic acid

(3-(Benzyloxy)-4-(methylthio)phenyl)boronic acid

Cat. No.: B8251201
M. Wt: 274.1 g/mol
InChI Key: DBNRSQKAZFPWIL-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-4-(methylthio)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a benzyloxy group and a methylthio group attached to a phenyl ring, which is further bonded to a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed borylation reactions, where a halogenated precursor is reacted with a boron-containing reagent under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-4-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

(3-(Benzyloxy)-4-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4-(methylthio)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. The benzyloxy and methylthio groups can influence the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Benzyloxy)-4-(methylthio)phenyl)boronic acid is unique due to the presence of both benzyloxy and methylthio groups, which can provide distinct reactivity and selectivity in chemical reactions. These functional groups can also enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(4-methylsulfanyl-3-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3S/c1-19-14-8-7-12(15(16)17)9-13(14)18-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNRSQKAZFPWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)SC)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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